1-(pyrimidin-5-yl)-1H-pyrazol-3-amine
Overview
Description
“1-(pyrimidin-5-yl)-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1367992-26-4 . It has a molecular weight of 161.17 . The IUPAC name for this compound is 1-(5-pyrimidinyl)-1H-pyrazol-3-amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N5/c8-7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H2,8,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal, and it is shipped at normal temperature .Scientific Research Applications
Synthesis and Characterization
1-(pyrimidin-5-yl)-1H-pyrazol-3-amine and its derivatives have been extensively studied for their synthesis and characterization. For instance, Titi et al. (2020) synthesized various pyrazole derivatives, including those related to this compound, and characterized them using techniques like X-Ray crystallography, FT-IR, UV–visible, and NMR spectroscopy (Titi et al., 2020).
Antimicrobial and Antitumor Applications
Several studies have focused on the antimicrobial and antitumor applications of this compound derivatives. For example, Sirakanyan et al. (2021) found that cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, a related class of compounds, exhibited pronounced antimicrobial properties and identified specific structural features that contribute to this activity (Sirakanyan et al., 2021).
Anticancer Activity
Research by Sutherland et al. (2022) on pyrazolo[1,5-a]pyrimidin-7-amines, which are structurally related to this compound, has demonstrated potent in vitro growth inhibition of Mycobacterium tuberculosis, suggesting potential applications in anticancer therapies (Sutherland et al., 2022).
Design and Synthesis for Medicinal Chemistry
The design and synthesis of compounds related to this compound have been pivotal in medicinal chemistry. Zhang et al. (2015) reported on the design, synthesis, and structure-activity relationship of similar derivatives as new classes of Src inhibitors, highlighting their significance in the development of anticancer agents (Zhang et al., 2015).
Safety and Hazards
The compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While the future directions for this specific compound are not detailed in the search results, there is ongoing research into the development of new chemical entities to act against various microorganisms . This suggests that there may be potential for further exploration and development of compounds like “1-(pyrimidin-5-yl)-1H-pyrazol-3-amine”.
Properties
IUPAC Name |
1-pyrimidin-5-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSOZFRYFQXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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